2-Chloro-6-fluoro-4-nitrophenol
Description
Contextualization within Modern Organic Synthesis and Environmental Chemistry Research
In modern organic synthesis, halogenated nitrophenols serve as versatile intermediates. The presence of halogen and nitro substituents on the aromatic ring activates it towards nucleophilic aromatic substitution, a fundamental reaction in the construction of complex molecules. These compounds are used in the synthesis of pharmaceuticals, dyes, and pesticides. synhet.com
From an environmental perspective, halogenated nitrophenols are of significant interest due to their potential persistence and impact on ecosystems. Chlorinated nitrophenolic compounds are recognized as priority pollutants by the United States Environmental Protection Agency due to their widespread use and potential toxicity. nih.gov Research in environmental chemistry focuses on understanding the fate, transport, and degradation of these compounds in soil and water systems. nih.govcdc.gov For instance, studies have investigated the biodegradation of related compounds like 2-chloro-4-nitrophenol (B164951) by various microorganisms, revealing pathways for their environmental breakdown. nih.govnih.govplos.orgresearchgate.net
Rationale for Comprehensive Investigation of 2-Chloro-6-fluoro-4-nitrophenol
The specific compound, this compound, presents a unique combination of substituents. The presence of both chlorine and fluorine atoms, along with a nitro group, on the phenol (B47542) ring suggests a high degree of reactivity and potential for unique applications in synthesis. The investigation of this molecule is driven by the desire to understand how this specific substitution pattern influences its chemical properties and potential applications. Its structural similarity to other known bioactive and environmentally significant compounds further necessitates a thorough examination of its characteristics and behavior. The use of the structurally related 5-(2-chloro-6-fluoro-4-nitrophenyl)furan-2-carbaldehyde as a pharmaceutical intermediate underscores the potential of the parent phenol in medicinal chemistry and organic synthesis. synhet.com
Physicochemical Properties of this compound
The fundamental properties of a chemical compound are crucial for its application and study. The table below outlines the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₃ |
| Molecular Weight | 191.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 757251-37-9 |
| SMILES | C1=C(C=C(C(=C1F)O)Cl)N+[O-] |
| InChI | InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H |
| InChIKey | DNEKNGNVVLMMLU-UHFFFAOYSA-N |
Data sourced from PubChemLite. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEKNGNVVLMMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757251-37-9 | |
| Record name | 2-chloro-6-fluoro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Chloro 6 Fluoro 4 Nitrophenol and Its Analogues
Strategic Nitration of Fluorinated and Chlorinated Phenolic Precursors
The introduction of a nitro group onto a phenolic ring that already contains halogen substituents is a key step in the synthesis of compounds like 2-chloro-6-fluoro-4-nitrophenol. The position of the incoming nitro group is directed by the existing activating and deactivating groups on the aromatic ring. Typically, a mixture of concentrated nitric acid and sulfuric acid is employed for the nitration of aromatic compounds. prepchem.com For instance, the nitration of 2-chloro-4-(4-fluorosulfonylphenylazo)phenol is achieved using a mixture of concentrated nitric acid and sulfuric acid at a low temperature of -30°C. prepchem.com
The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and minimize the formation of unwanted byproducts. While historical methods for phenolic nitration often suffered from low selectivity, modern approaches aim to overcome these challenges. paspk.org Studies have shown that controlling physical parameters such as nitric acid concentration, reaction time, and temperature can significantly improve the yield and selectivity of nitrophenol synthesis. paspk.org For example, diluting nitric acid and maintaining a low reaction temperature can favor the formation of the desired isomer. paspk.org
Regioselective Halogenation Techniques in Substituted Phenol (B47542) Synthesis
Achieving regioselectivity in the halogenation of substituted phenols is a significant challenge in synthetic organic chemistry. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of halogenation. For the synthesis of this compound, precise control over the introduction of both chlorine and fluorine atoms is necessary.
Various methods have been developed to enhance regioselectivity. The use of N-halosuccinimides in fluorinated alcohols has been shown to be effective for the halogenation of arenes and heterocycles under mild conditions, leading to good yields and high regioselectivity. acs.org Furthermore, organocatalysts, such as thiourea (B124793) derivatives, can be employed to direct the chlorination of phenols to either the ortho or para position with high selectivity when using N-chlorosuccinimide as the chlorinating agent. scientificupdate.com For instance, certain thiourea catalysts can favor the formation of the o-chloro isomer, while others direct the reaction towards the p-chloro product. scientificupdate.com
The choice of halogenating agent and catalyst is paramount. For example, the bromination of phenols can be achieved with high regioselectivity using reagents like N-bromosaccharin in the presence of a catalyst such as Amberlyst-15. researchgate.net These methods often offer advantages such as mild reaction conditions and high yields. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is a fundamental aspect of developing efficient synthetic protocols for halogenated nitrophenols. This involves a systematic study of various parameters to maximize the yield of the desired product while minimizing the formation of isomers and other impurities.
Key parameters that are often optimized include:
Temperature: Lowering the reaction temperature can often improve selectivity. paspk.org
Reaction Time: The duration of the reaction is adjusted to ensure complete conversion of the starting material without promoting side reactions. paspk.org
Concentration of Reagents: The concentration of reactants, such as nitric acid, can significantly influence the product distribution. paspk.org
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.
Catalyst: The presence and type of catalyst can dramatically alter the rate and selectivity of a reaction.
A Russian patent describes a method for synthesizing 2-chloro-4-nitrophenol (B164951) with a yield of 83% by reacting 4-nitrophenol (B140041) with hydrochloric acid in the presence of an oxidizing agent like 20-30% nitric acid or 19-30% hydrogen peroxide. google.com This method is noted for being more technologically advanced and environmentally friendly by avoiding the use of gaseous chlorine and high temperatures. google.com
The following table summarizes the optimization of nitrophenol synthesis by varying nitric acid concentration and temperature.
| Experiment | Nitric Acid Concentration | Temperature (°C) | o/p-Nitrophenol Yield (%) |
| 1 | 50% | 40 | Increased to 55 |
| 2 | 50% | 30 | Increased to 55 |
| 3 | 50% | 20 | Increased to 55 |
| 4 | 40% | 40 | 54 |
| 5 | 40% | 30 | 66 |
| 6 | 40% | 20 | 72 |
| 7 | 32.5% | 20 | 91 |
This data is derived from a study on the economical synthesis of nitrophenols. paspk.org
Green Chemistry Approaches in the Synthesis of Halogenated Nitrophenols
The principles of green chemistry are increasingly being applied to the synthesis of halogenated nitrophenols to develop more environmentally benign processes. These approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One notable green chemistry strategy involves using "table salt" (sodium chloride) as a source of "electrophilic chlorine" for the chlorination of certain organic compounds in an environmentally friendly solvent like ethanol. nih.gov This method avoids the use of more hazardous chlorinating agents. nih.gov Similarly, the use of hydrogen peroxide as an oxidizing agent in the synthesis of 2-chloro-4-nitrophenol is considered a greener alternative to traditional methods. google.com
A synthetic method for 2-chloro-4-aminophenol, a related compound, highlights the recycling of catalysts like activated carbon and ferric trichloride (B1173362) hexahydrate, which can be reused multiple times, thus reducing waste and improving the economic viability of the process. google.com This approach also boasts high yield and purity with less environmental pollution. google.com
Synthesis of Isotopically Labeled this compound for Mechanistic Probing
The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms. By incorporating a stable or radioactive isotope at a specific position in a molecule, chemists can track the fate of that atom throughout a chemical transformation.
For understanding the intricate mechanisms of reactions involving this compound, the synthesis of its isotopically labeled analogues would be invaluable. For example, labeling with isotopes such as ¹³C, ¹⁵N, ¹⁸O, or ³⁷Cl could provide insights into bond-forming and bond-breaking steps.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 6 Fluoro 4 Nitrophenol
Electrophilic and Nucleophilic Aromatic Substitution Pathways
Aromatic substitution reactions are fundamental to understanding the reactivity of 2-Chloro-6-fluoro-4-nitrophenol. These reactions can be broadly categorized into electrophilic and nucleophilic pathways.
Electrophilic Aromatic Substitution: In a typical electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. However, in this compound, the presence of the strongly deactivating nitro group and the moderately deactivating halogens makes the ring electron-poor. This significantly reduces its reactivity towards electrophiles. The hydroxyl group is a strong activating, ortho-, para-director, but its influence is tempered by the other substituents. Therefore, electrophilic substitution reactions on this compound are generally disfavored and require harsh conditions if they occur at all.
Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is a multi-step addition-elimination mechanism. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups, particularly those ortho and para to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgwikipedia.org
In the case of this compound, the nitro group is para to the chlorine atom and ortho to the fluorine atom, strongly activating both positions for nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to their bond strengths but is related to the high electronegativity of fluorine stabilizing the transition state. masterorganicchemistry.com Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom. For example, the reaction of 2,4-dinitrofluorobenzene with amines is a classic illustration of this type of reaction. masterorganicchemistry.com
A study on the synthesis of a kinase inhibitor core involved a selective SNAr reaction with 2-fluoro-4-nitrophenol (B1220534), highlighting the utility of this pathway. acs.org Although the reaction with 2-fluoro-4-nitrophenol and a complex starting material did not proceed to completion under the tested conditions, it underscores the principle of nucleophilic attack on such activated rings. acs.org
Redox Chemistry and Associated Transformation Mechanisms
The redox chemistry of this compound is primarily centered on the reduction of the nitro group. The conversion of aromatic nitro compounds to their corresponding amines is a significant transformation in organic synthesis, as the resulting amino group is a versatile functional handle. jsynthchem.com
The reduction of the nitro group can proceed through several intermediates, with the final product depending on the reducing agent and reaction conditions. Common transformations include reduction to nitroso, hydroxylamino, and ultimately amino functionalities.
Reduction to Amines: A variety of reagents can effect the reduction of a nitro group to an amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.org Chemical reducing agents such as tin(II) chloride in acidic media, or metals like iron or zinc in the presence of an acid, are also widely used. scispace.com For instance, the reduction of dinitrophenol to nitroaminophenol can be achieved selectively using sodium sulfide. wikipedia.org A modern approach involves using sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4 to enhance its reducing power. jsynthchem.com
Reduction to Hydroxylamines: Under milder conditions, the reduction can be stopped at the hydroxylamine (B1172632) stage. Reagents like zinc dust with ammonium (B1175870) chloride are known to convert nitroarenes to arylhydroxylamines. wikipedia.org In biological systems, nitroreductases often catalyze the reduction of nitroaromatics to hydroxylamines. nih.gov For example, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 proceeds through the formation of 2-chloro-5-hydroxylaminophenol. nih.gov
Reductive Dechlorination: In addition to the reduction of the nitro group, the chlorine atom can also be removed through reductive dechlorination. This process is often observed in microbial degradation pathways. In the case of 2-chloro-5-nitrophenol, after the initial reduction of the nitro group and subsequent rearrangement, the chlorine is removed by a reductive mechanism. nih.gov
The following table summarizes common reduction pathways for nitroaromatic compounds, which are applicable to this compound.
| Product | Typical Reagents/Conditions | Notes |
|---|---|---|
| Aniline derivative | Catalytic hydrogenation (e.g., H2/Pd-C), Fe/HCl, SnCl2/HCl | Complete reduction of the nitro group. |
| Hydroxylamine derivative | Zn/NH4Cl, Diborane (for aliphatic), Electrolytic reduction | Partial reduction, often an intermediate. |
| Azo compound | Mild reducing agents like NaBH4 (can sometimes lead to azo compounds) | Formed by the condensation of a nitroso and a hydroxylamine intermediate. |
| Hydrazine derivative | Excess zinc metal | Results in the formation of N,N'-diarylhydrazine. wikipedia.org |
Hydrolytic Stability and Degradation Processes in Aqueous Environments
The fate of this compound in aqueous environments is of significant interest due to the widespread use and potential environmental contamination of nitrophenolic compounds. researchgate.net These compounds are often considered recalcitrant due to the presence of the electron-withdrawing nitro group. researchgate.net
Hydrolytic Stability: Generally, the carbon-halogen and carbon-nitro bonds on an aromatic ring are stable to hydrolysis under normal environmental conditions. However, the presence of activating groups can enhance susceptibility to hydrolytic degradation, especially at elevated temperatures or extreme pH values. In the case of this compound, the strong activation by the nitro group could potentially facilitate the hydrolytic displacement of the fluoride (B91410) or chloride ions, although this is likely to be a slow process. For instance, the preparation of 4-chloro-2-nitrophenol (B165678) can be achieved by the hydrolysis of 2,5-dichloronitrobenzene with sodium hydroxide (B78521) at high temperatures (130-136 °C). google.com
Biodegradation: Microbial degradation is a key process for the removal of nitrophenols from the environment. researchgate.netnih.gov Several bacterial strains have been identified that can utilize nitrophenols as a source of carbon and energy. researchgate.net The degradation pathways often involve the initial reduction of the nitro group, as seen in the degradation of 2-chloro-5-nitrophenol. nih.gov Another common pathway involves the oxidative removal of the nitro group. The degradation of 2-chloro-4-nitrophenol (B164951) by Rhodococcus imtechensis strain RKJ300 involves the formation of chlorohydroquinone (B41787) and hydroquinone (B1673460) as intermediates. researchgate.net Similarly, microbial electrolysis cells have been shown to effectively degrade 2-chloro-4-nitrophenol through reductive and oxidative processes. eeer.org
Photodegradation: In the presence of sunlight, photolytic processes can contribute to the degradation of nitrophenols in water. The UV/HOCl process has been shown to enhance the degradation of 4-nitrophenol (B140041) compared to chlorination or UV irradiation alone, involving reactive species like hydroxyl and chlorine radicals. mdpi.com The direct photolysis of 4-nitrophenol itself is often slow. mdpi.com The degradation of 4-chloro-2-nitrophenol by sulfate (B86663) radicals has also been studied, revealing that both chloride and nitrate (B79036) ions are released, although re-chlorination can also occur. nih.gov
Derivatization Reactions for Functionalization and Analytical Enhancements
Derivatization of this compound is a valuable strategy for both synthesizing new functional molecules and for enhancing its detection in analytical methods. The primary sites for derivatization are the phenolic hydroxyl group and the positions on the aromatic ring activated for nucleophilic substitution.
Reactions of the Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles. A common reaction is etherification, for example, reacting with dimethyl sulfate to form the corresponding methoxy (B1213986) derivative (anisole). The reaction of 2-chloro-4-nitrophenol with dimethyl sulfate in the presence of K2CO3 yields 2-chloro-4-nitro-anisole. fishersci.se
Nucleophilic Aromatic Substitution for Functionalization: As discussed in section 3.1, the fluorine and chlorine atoms are susceptible to displacement by nucleophiles. This provides a powerful tool for introducing a wide range of functional groups. For example, reaction with amines would lead to the corresponding amino-substituted nitrophenols. The reaction of 2,4-dinitrofluorobenzene with the amino groups of peptides (Sanger's reagent) is a well-known application of this principle for analytical purposes. libretexts.org
Derivatization for Analytical Purposes: For analytical techniques like gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of polar compounds like phenols. The hydroxyl group can be converted to a less polar ether or ester. For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. However, the presence of the nitro group in this compound already provides a strong UV chromophore, often making pre-column derivatization for detection unnecessary. The analysis of 2-amino-6-chloro-4-nitrophenol (B3029376) hydrochloride by HPLC has been demonstrated using a simple mobile phase, indicating that direct analysis is feasible. sielc.com
Kinetic and Mechanistic Studies of this compound Transformations
Kinetic and mechanistic studies are crucial for understanding the rates and pathways of reactions involving this compound. Such studies provide insights into the factors controlling its transformation and persistence in various systems.
Kinetics of Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, the solvent, and the electron-withdrawing substituents on the aromatic ring. Kinetic studies on the reaction of 2,4,6-trinitrofluorobenzene with alcohols have shown complex kinetic behavior, with the observed rate constants depending on the initial concentration of the alcohol. rsc.org For this compound, the rate-determining step in an SNAr reaction would likely be the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com
Kinetics of Degradation: The degradation kinetics of nitrophenols in aqueous environments have been extensively studied. The degradation of 4-nitrophenol by the UV/HOCl process follows pseudo-first-order kinetics. mdpi.com Similarly, the degradation of 4-nitrophenol by the Fenton process also conforms to a first-order kinetic model, with the rate constant increasing with higher concentrations of hydrogen peroxide and iron(II). researchgate.net Studies on the biodegradation of 4-nitrophenol have shown that the degradation rate can be influenced by the initial substrate concentration and the characteristics of the microbial inoculum. nih.govnih.gov
Atmospheric Transformation Kinetics: In the gas phase, nitrophenols can be removed from the atmosphere by reaction with oxidants such as hydroxyl (•OH) radicals, nitrate (NO3) radicals, and chlorine (Cl) atoms. The rate coefficients for the reaction of chlorine atoms with various chlorophenols and nitrophenols have been determined. For example, the rate coefficient for the reaction of Cl atoms with 2-chlorophenol (B165306) is (5.9 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and for 2-nitrophenol, it is (6.8 ± 2.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net These kinetic data are essential for modeling the atmospheric lifetime and fate of these compounds.
The following table presents a selection of kinetic data for reactions of related nitrophenol compounds.
| Compound | Reaction | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| 2-Chlorophenol | Reaction with Cl atoms | (5.9 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 ± 2 K, atmospheric pressure | researchgate.net |
| 2-Nitrophenol | Reaction with Cl atoms | (6.8 ± 2.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 ± 2 K, atmospheric pressure | researchgate.net |
| 4-Nitrophenol | Degradation by Fenton process | 4.3×10⁻³ to 66.1×10⁻³ min⁻¹ | Varying H₂O₂ and Fe²⁺ dosages | researchgate.net |
Sophisticated Analytical Approaches for the Characterization and Detection of 2 Chloro 6 Fluoro 4 Nitrophenol
The accurate identification and quantification of 2-Chloro-6-fluoro-4-nitrophenol and its related compounds in various matrices necessitate the use of sophisticated analytical techniques. These methods are crucial for understanding its environmental fate, metabolic pathways, and for ensuring the purity of related chemical products.
Environmental Fate and Abiotic/biotic Transformation Mechanisms of 2 Chloro 6 Fluoro 4 Nitrophenol
Adsorption, Desorption, and Mobility Studies in Environmental Matrices
No studies reporting on the adsorption, desorption, or mobility of 2-Chloro-6-fluoro-4-nitrophenol in environmental matrices such as soil or sediment were identified.
Comprehensive Identification of Environmental Metabolites and Degradation Products
No studies identifying the environmental metabolites or degradation products of this compound were found.
Theoretical and Computational Chemistry Investigations of 2 Chloro 6 Fluoro 4 Nitrophenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-Chloro-6-fluoro-4-nitrophenol. These calculations provide a wealth of information about the molecule's behavior in chemical reactions.
Detailed research findings from computational studies on similar halogenated nitroaromatic compounds reveal key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's electronic behavior. researchgate.netresearchgate.netarxiv.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of a molecule's stability; a larger gap generally suggests higher stability. nih.gov For nitroaromatic compounds, the presence of the electron-withdrawing nitro group and halogen substituents significantly influences the energies of these frontier orbitals. nih.gov
Reactivity descriptors derived from quantum chemical calculations help to predict how and where a molecule will react. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. For halogenated anilines, the MEP shows negative potential around the electronegative halogen and nitrogen atoms, which are potential sites for interaction. spectrabase.com In nitroaromatic compounds, the nitro group creates a significant electron-deficient region, making the aromatic ring susceptible to nucleophilic attack. nih.gov
Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative Halogenated Nitrophenol
| Property | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. researchgate.net | -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. researchgate.net | -3.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. nih.gov | 4.3 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 7.5 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 3.2 eV |
| Global Hardness (η) | Resistance to change in electron distribution. | 2.15 eV |
| Chemical Potential (µ) | The escaping tendency of electrons from a system. | -5.35 eV |
| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | 3.33 eV |
Note: The values in this table are representative examples based on computational studies of similar halogenated nitroaromatic compounds and are intended for illustrative purposes.
Molecular Dynamics Simulations of Solvent Interactions and Adsorption Phenomena
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into processes like solvent interactions and adsorption. researchgate.net These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of complex systems.
The solvation of nitrophenol isomers in water has been studied using computational methods. nih.gov These studies show that the interactions between the solute and solvent molecules, particularly hydrogen bonding, play a critical role in the solvation process. nih.gov For this compound, the presence of the hydroxyl, nitro, chloro, and fluoro groups would lead to complex interactions with polar solvents like water. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitro group can act as a hydrogen bond acceptor. chemrxiv.org MD simulations can model the explicit interactions with water molecules, revealing the structure of the solvation shell and the dynamics of hydrogen bonding. nih.gov
MD simulations have also been employed to study the adsorption of nitrophenols onto various surfaces. For instance, the adsorption of p-nitrophenol on magnetite surfaces has been investigated to understand the mechanism of removal of this pollutant from water. researchgate.net Similarly, the adsorption of 4-chloro-2-nitrophenol (B165678) on graphene has been studied, revealing that the process is spontaneous and exothermic. pjoes.com For this compound, MD simulations could predict its adsorption behavior on different materials, which is crucial for developing environmental remediation technologies. These simulations can provide details about the orientation of the molecule on the surface and the key intermolecular forces driving the adsorption process.
Table 2: Key Parameters Investigated in Molecular Dynamics Simulations of Nitrophenol Interactions
| Simulation Aspect | Description | Key Findings from Studies on Similar Compounds |
| Solvation Shell Structure | The arrangement of solvent molecules (e.g., water) around the solute molecule. | Strong hydrogen bonding is observed between the phenolic hydroxyl group and water molecules. nih.gov |
| Hydrogen Bond Dynamics | The formation and breaking of hydrogen bonds between the solute and solvent over time. | The presence of bulky substituents near the hydroxyl group can weaken hydrogen bonding with water. nih.gov |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides information on the average distances between specific atoms of the solute and solvent. |
| Adsorption Energy | The energy change when the molecule adsorbs onto a surface. | The adsorption of nitrophenols on surfaces like graphene is often found to be energetically favorable. pjoes.com |
| Adsorption Orientation | The preferred orientation of the molecule when adsorbed on a surface. | The orientation is influenced by electrostatic and van der Waals interactions between the molecule and the surface. |
Note: The findings are based on MD simulations of other nitrophenol derivatives.
Elucidation of Reaction Pathways and Transition States via Computational Modeling
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.gov For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the substituents on the aromatic ring. nih.govwikipedia.org
The SNAr mechanism typically proceeds through a two-step process involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The first step, which is usually rate-determining, involves the attack of the nucleophile on the electron-deficient aromatic ring, leading to the loss of aromaticity. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgmasterorganicchemistry.com The second step involves the departure of the leaving group, which restores the aromaticity of the ring. nih.gov
Computational methods, such as DFT, can be used to map out the potential energy surface of the reaction. mdpi.com This allows for the calculation of the energies of reactants, products, intermediates, and transition states. The transition state is a high-energy structure that connects the reactant and the intermediate (or product in a concerted reaction). nih.gov By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is a key factor in predicting the reaction rate. nih.gov For some nucleophilic aromatic substitution reactions, a concerted mechanism, where bond formation and bond breaking occur in a single step, may be possible. nih.gov Computational studies can help distinguish between a stepwise and a concerted mechanism by searching for stable intermediates on the potential energy surface. nih.gov
Table 3: Computational Investigation of a Nucleophilic Aromatic Substitution Reaction
| Computational Task | Description | Insights Gained |
| Geometry Optimization | Finding the lowest energy structure for reactants, products, intermediates, and transition states. mdpi.com | Provides the 3D structure of all species involved in the reaction. |
| Frequency Calculation | Calculation of vibrational frequencies to confirm the nature of the optimized structures (minimum or transition state). mdpi.com | A transition state is characterized by having exactly one imaginary frequency. |
| Intrinsic Reaction Coordinate (IRC) Calculation | Tracing the reaction path downhill from the transition state to connect it to the corresponding reactant and product/intermediate. | Confirms that the found transition state correctly connects the desired species on the reaction pathway. |
| Activation Energy Calculation | The energy difference between the transition state and the reactants. | A key parameter for determining the rate of the reaction. |
Prediction and Interpretation of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR)
Computational chemistry is widely used to predict and interpret the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of compounds, and provide a deeper understanding of their electronic and vibrational properties.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For nitrophenols, the absorption spectra are characterized by transitions involving the promotion of electrons from occupied to unoccupied molecular orbitals, often with significant charge transfer character from the phenol (B47542) ring to the nitro group. The predicted spectra can be compared with experimental data to confirm the structure of the compound.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. wu.ac.th By comparing the calculated shifts with experimental data, the assignment of peaks in the experimental spectrum can be confirmed. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro groups, as well as the electron-donating effect of the hydroxyl group. rsc.org
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in the IR spectrum. nih.govresearchgate.net The calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations. researchgate.net The predicted IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretch, the N-O stretches of the nitro group, and the C-Cl and C-F stretches. nih.gov
Table 4: Predicted Spectroscopic Data for a Representative Halogenated Nitrophenol
| Spectroscopic Technique | Parameter | Predicted Value/Range | Characteristic Functional Group |
| UV-Vis | λmax | ~300-400 nm | π → π* transitions in the nitroaromatic system |
| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm | Aromatic protons |
| ¹³C NMR | Chemical Shift (δ) | 110 - 160 ppm | Aromatic carbons |
| IR | Vibrational Frequency (cm⁻¹) | ~3200-3500 cm⁻¹ | O-H stretch |
| IR | Vibrational Frequency (cm⁻¹) | ~1500-1550 cm⁻¹ | Asymmetric N-O stretch |
| IR | Vibrational Frequency (cm⁻¹) | ~1300-1350 cm⁻¹ | Symmetric N-O stretch |
| IR | Vibrational Frequency (cm⁻¹) | ~1000-1100 cm⁻¹ | C-F stretch |
| IR | Vibrational Frequency (cm⁻¹) | ~700-800 cm⁻¹ | C-Cl stretch |
Note: These are representative values based on calculations and experimental data for similar compounds and are for illustrative purposes. Specific values for this compound would require dedicated calculations. spectrabase.comrsc.orgnih.govspectrabase.comchemicalbook.comchemicalbook.com
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling for Halogenated Nitrophenols
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity or physical properties. jst.go.jpnih.govresearchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for expensive and time-consuming experiments. researchgate.netnih.gov
For halogenated nitrophenols, QSRR/QSPR models can be developed to predict a wide range of properties, including toxicity, physicochemical properties (like boiling point, vapor pressure, and water solubility), and chromatographic retention times. jst.go.jpnih.govnih.gov The development of a QSRR/QSPR model involves several steps: selecting a dataset of compounds with known properties, calculating a set of molecular descriptors that encode the structural features of the molecules, building a mathematical model that relates the descriptors to the property of interest, and validating the model to ensure its predictive power. researchgate.netresearchgate.net
Molecular descriptors used in these models can be categorized as constitutional, topological, geometrical, and quantum chemical. researchgate.net Quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, are particularly useful for modeling reactivity and properties that depend on the electronic structure of the molecule. nih.gov For halogenated nitrophenols, descriptors related to hydrophobicity (logP) and electronic effects (e.g., pKa, Hammett constants) are often important for predicting their biological activity and environmental fate. jst.go.jp
Table 5: Examples of Molecular Descriptors Used in QSRR/QSPR Models for Halogenated and Nitroaromatic Compounds
| Descriptor Class | Example Descriptors | Property Predicted |
| Constitutional | Molecular Weight, Number of Halogen Atoms | Various physicochemical properties |
| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Chromatographic retention, boiling point |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, bioavailability |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges nih.gov | Toxicity, reactivity, pKa jst.go.jpeuropa.eu |
| Physicochemical | LogP (octanol-water partition coefficient), pKa jst.go.jp | Aquatic toxicity, environmental partitioning jst.go.jp |
QSRR/QSPR models have been successfully applied to various classes of halogenated and nitroaromatic compounds. jst.go.jpnih.govnih.govnih.gov These models have provided valuable insights into the factors that govern their properties and have been used to predict the behavior of related compounds. nih.gov For this compound, such models could be used to estimate its toxicity, environmental persistence, and other important properties based on its molecular structure.
Advanced Applications of 2 Chloro 6 Fluoro 4 Nitrophenol and Its Derivatives in Chemical Sciences
Utilization as a Precursor in Complex Organic Synthesis
The unique substitution pattern of 2-chloro-6-fluoro-4-nitrophenol makes it a valuable starting material or intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds that are often the core of pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for sequential and regioselective modifications, enabling the construction of intricate molecular architectures.
A key application is its use as a building block for creating derivatives with potential biological activity. For instance, it serves as a precursor for the synthesis of 5-(2-chloro-6-fluoro-4-nitrophenyl)furan-2-carbaldehyde. rsc.org This derivative is identified as a valuable intermediate for applications in medicinal chemistry, fine chemical synthesis, and the development of novel pharmaceutical and biotechnological products. rsc.org The synthesis leverages the core structure of the nitrophenol to build the more complex furan-containing molecule.
The utility of this scaffold is further highlighted by the synthesis of analogous compounds for specific applications. The closely related compound, 2-bromo-4-fluoro-6-nitrophenol, is prepared via nitration of 2-bromo-4-fluorophenol (B1268413) and is noted for its potential in agricultural applications as a bactericide and herbicide. lgcstandards.com This suggests a similar trajectory for this compound in the agrochemical sector. Furthermore, the existence of complex heterocyclic derivatives such as 2-chloro-6-fluoro-4-nitrobenzothiazole (B3218811) underscores the role of the parent phenol (B47542) as a foundational component in constructing advanced chemical entities. wikipedia.org
The following table summarizes examples of complex molecules synthesized using the this compound scaffold or its close analogs.
| Precursor/Scaffold | Resulting Complex Molecule | Application Area |
| This compound | 5-(2-Chloro-6-fluoro-4-nitrophenyl)furan-2-carbaldehyde rsc.org | Pharmaceutical intermediates, Medicinal chemistry rsc.org |
| 2-Bromo-4-fluorophenol (to form analog) | 2-Bromo-4-fluoro-6-nitrophenol lgcstandards.com | Agricultural bactericides and herbicides lgcstandards.com |
| 2-Chloro-6-fluoro-4-nitrophenyl scaffold | 2-Chloro-6-fluoro-4-nitrobenzothiazole wikipedia.org | Heterocyclic Chemistry |
Integration into Functional Materials and Polymer Chemistry
While direct polymerization of this compound is not widely documented, its structure presents significant potential for integration into functional materials and polymers. The functional groups on the molecule can be leveraged to either create monomers for polymerization or to functionalize existing polymer chains.
The phenolic hydroxyl group is a key handle for modification. It can be converted into a polymerizable unit, for example, through etherification with allyl bromide to introduce a vinyl group. The resulting monomer could then undergo free-radical polymerization to create a polymer with pendant 2-chloro-6-fluoro-4-nitrophenyl units.
The incorporation of such highly functionalized aromatic rings into a polymer backbone is expected to impart unique properties to the material. The presence of halogens (chlorine and fluorine) and the nitro group can significantly increase the polymer's refractive index, enhance its thermal stability, and improve its resistance to solvents and chemical degradation.
Furthermore, the nitro group on the polymer side-chains can serve as a site for post-polymerization modification. For instance, it can be chemically reduced to an amino group, which can then be used to graft other molecules, attach cross-linking agents, or alter the polymer's solubility and electronic properties. Research on amphiphilic hyperbranched polymers designed for the detection of the related compound 4-nitrophenol (B140041) demonstrates the synthesis of complex polymer architectures that rely on specific host-guest interactions with the nitrophenol structure. nih.gov This highlights the feasibility of designing specialized polymers where units derived from this compound could provide specific recognition sites or electronic characteristics.
Catalytic Applications in Organic Transformations
The direct use of this compound as a catalyst is not a primary area of its application. However, its derivatives hold potential for the development of novel catalytic systems. The field of catalysis often relies on ligands—organic molecules that coordinate to a metal center and modulate its reactivity. Derivatives of this compound are promising candidates for ligand synthesis.
A common strategy involves the chemical transformation of the nitro group. The catalytic reduction of nitroarenes to their corresponding anilines is a well-established and industrially significant reaction. acs.org Applying this to this compound would yield 4-amino-2-chloro-6-fluorophenol. This resulting aminophenol derivative possesses multiple coordination sites: the nitrogen of the amine, the oxygen of the phenol, and potentially the halogen atoms.
This arrangement of donor atoms is suitable for creating multidentate or "pincer" ligands that can bind tightly to a metal center. The electronic properties of the ligand, and therefore the catalytic activity of the resulting metal complex, could be finely tuned by the chloro and fluoro substituents on the aromatic ring. Such complexes could find applications in various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The study of catalytic reduction of nitrophenols, often using metal nanoparticles, is a vast field, indicating the high reactivity of the nitro group which can be harnessed for further synthetic utility. rsc.orgmdpi.com
Development of Chemosensors or Probes based on Nitrophenol Scaffolds (focus on chemical detection)
The nitrophenol scaffold is a prominent structural motif in the design of chemosensors, which are molecules designed to detect and signal the presence of specific analytes. The strong electron-withdrawing nature of the nitro group makes the phenolic proton more acidic and enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. The aromatic ring itself provides a platform for π-π stacking interactions.
Derivatives of this compound are particularly well-suited for this purpose. The combined electron-withdrawing power of the nitro, chloro, and fluoro groups would significantly enhance the properties that make nitrophenols good recognition units. These sensors can operate through various mechanisms, including colorimetric changes (visible color change), fluorescence quenching or enhancement, or electrochemical signals.
For example, research has demonstrated that simple organic molecules can act as highly selective and sensitive probes for anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). synhet.com Probes based on 2-nitro- and 4-fluoro-cinnamaldehyde have been synthesized for the naked-eye detection of these anions, showcasing how the specific electronic properties imparted by nitro and fluoro groups are key to the sensing mechanism. synhet.com In another approach, functionalized graphene oxide composites have been developed for the highly sensitive electrochemical detection of 4-nitrophenol, demonstrating the synergy between nanomaterials and the recognition properties of the nitrophenol structure. eeer.org These examples provide a clear blueprint for how this compound could be used as the core recognition element in advanced chemosensors for environmental monitoring or industrial process control.
The table below details the performance of representative chemosensors based on nitrophenol-related structures.
| Sensor System | Analyte Detected | Detection Mechanism | Detection Limit (LOD) |
| Sodium Fluorescein in MeCN | 4-Nitrophenol (4-NP) | Fluorescence Quenching | 0.29 µg/mL |
| Pyridine diketopyrrolopyrrole-graphene oxide (PDPP-GO/GCE) eeer.org | 4-Nitrophenol (4-NP) | Electrochemical | 0.10 µM |
| 4-Fluoro-cinnamaldehyde derivative (Probe 5) synhet.com | Fluoride (F⁻), Cyanide (CN⁻), Acetate (AcO⁻) | Colorimetric (Naked-eye) | Not specified (visual) |
Exploration of Novel Reaction Methodologies Utilizing this compound
The unique reactivity of this compound has prompted research into novel and efficient synthetic methodologies to utilize it as a building block. A central reaction for this class of compounds is the Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is "activated" by the strong electron-withdrawing substituents, making it susceptible to attack by nucleophiles, which displace one of the leaving groups (typically the chlorine or fluorine atom).
Detailed investigations into SNAr reactions on related scaffolds, such as in the synthesis of kinase inhibitors, provide valuable insights. synhet.com For instance, the reaction of a pyrazolo[3,4-b]pyridine core with 2-fluoro-4-nitrophenol (B1220534) was attempted under various conditions, highlighting the challenges of controlling regioselectivity and achieving high yields in complex syntheses. synhet.com Such studies are crucial for developing scalable and efficient processes for producing complex molecules derived from precursors like this compound.
Beyond SNAr, research into the synthesis of related halogenated aromatics explores other modern methodologies. These include the development of new multi-step routes for compounds like 2-chloro-6-fluorobenzonitrile, which involve key steps such as diazotization, fluorination, and ammoxidation. acs.org Similarly, novel synthetic pathways for 2-chloro-4-nitrophenol (B164951) have been developed starting from materials like 2-methoxy-5-nitroaniline, proceeding through diazotization and Sandmeyer reactions followed by a nucleophilic substitution. The exploration of one-pot oxidative cyclization reactions to build complex fluorinated azaheterocycles from simpler building blocks also represents a frontier in synthetic methodology relevant to this class of compounds. These diverse strategies aim to create more efficient, cost-effective, and environmentally benign routes to valuable chemical products derived from this compound and its analogs.
Conclusion and Future Research Directions in the Field of 2 Chloro 6 Fluoro 4 Nitrophenol
Synthesis of Novel Analogues for Enhanced Mechanistic Understanding
The synthesis of nitrophenols and their derivatives often involves electrophilic aromatic substitution reactions. nih.gov Nitration of substituted phenols can be influenced by various factors, including the nature of the substituents, the nitrating agent, and the reaction conditions. researchgate.netpaspk.org For example, the hydroxyl group is a strong activating group and an ortho-, para-director, while the halogen and nitro groups are deactivating. The interplay of these electronic effects in 2-Chloro-6-fluoro-4-nitrophenol would be a key area of investigation.
Future synthetic efforts could focus on:
Varying the Halogen Substituents: Replacing the chloro and fluoro groups with other halogens (bromo, iodo) to study the impact of the leaving group ability and steric effects on nucleophilic aromatic substitution (SNAr) reactions. rsc.orglibretexts.orgyoutube.comresearchgate.netyoutube.com
Altering the Position of Substituents: Synthesizing isomers of this compound to understand how the relative positions of the functional groups affect the molecule's properties.
Introducing Different Functional Groups: Replacing the nitro group with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the aromatic ring.
A proposed set of novel analogues for future synthesis and their potential research focus is presented in Table 1.
| Analogue Name | Proposed Research Focus | Relevant Synthetic Methodologies |
| 2-Bromo-6-fluoro-4-nitrophenol | Investigating the effect of a different halogen on reactivity and potential applications. | Electrophilic bromination of 4-fluoro-2-nitrophenol. |
| 2-Chloro-6-iodo-4-nitrophenol | Studying the impact of a larger, more polarizable halogen on reaction mechanisms. | Iodination of 2-chloro-4-nitrophenol (B164951) followed by fluorination. |
| 2,6-Difluoro-4-nitrophenol | Assessing the influence of increased fluorination on electronic properties and biological activity. | Nitration of 2,6-difluorophenol. |
| 2-Chloro-4-nitro-6-methoxyphenol | Examining the effect of an electron-donating group on the overall reactivity. | Nitration of 2-chloro-6-methoxyphenol. |
| 3-Chloro-5-fluoro-4-nitrophenol | Understanding the impact of isomeric changes on chemical and physical properties. | Multi-step synthesis from a suitable precursor. |
Table 1: Proposed Novel Analogues of this compound for Future Synthesis and Mechanistic Studies.
Integration of Advanced Experimental and Computational Techniques
To gain a comprehensive understanding of this compound, it is imperative to integrate advanced experimental and computational techniques. numberanalytics.comacorn.worksdatanose.nlspectroscopyonline.commdpi.com These methods can provide detailed insights into the molecule's structure, dynamics, and reactivity.
Advanced Spectroscopic Techniques: Modern spectroscopic methods can be employed to characterize this compound and its reaction intermediates. numberanalytics.comacorn.worksdatanose.nlspectroscopyonline.commdpi.com Techniques such as two-dimensional nuclear magnetic resonance (2D NMR), time-resolved infrared (TRIR) spectroscopy, and ultrafast electron diffraction could provide invaluable data on molecular structure, bond vibrations, and transient species. numberanalytics.comrsc.org For instance, ultrafast spectroscopy can be used to study the photo-induced dynamics of nitrophenols, which is crucial for understanding their atmospheric chemistry. rsc.org
Computational Chemistry: Computational methods, such as density functional theory (DFT) and ab initio calculations, can be used to model the geometric and electronic structure of this compound and its analogues. deepdyve.com These calculations can predict spectroscopic properties, reaction pathways, and transition states, complementing experimental findings. deepdyve.com Computational studies can also be used to investigate the mechanism of reactions such as nucleophilic aromatic substitution. rsc.orgresearchgate.net
A summary of advanced techniques and their potential applications is provided in Table 2.
| Technique | Application for this compound Research |
| 2D NMR Spectroscopy | Elucidation of the precise molecular structure and connectivity. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Identification and characterization of short-lived reaction intermediates. |
| Ultrafast Electron Diffraction | Direct observation of nuclear motions during photochemical reactions. rsc.org |
| Density Functional Theory (DFT) Calculations | Prediction of molecular geometry, vibrational frequencies, and electronic properties. deepdyve.com |
| Ab initio Multiple Spawning (AIMS) | Simulation of non-adiabatic dynamics in photochemical processes. rsc.org |
Table 2: Integration of Advanced Experimental and Computational Techniques for the Study of this compound.
Holistic Environmental Modeling and Remediation Strategy Development
The presence of halogen and nitro groups in this compound raises concerns about its potential environmental persistence and toxicity. nih.govresearchgate.net Nitroaromatic compounds are known environmental pollutants, and their halogenated derivatives can be even more recalcitrant to degradation. nih.govnih.govresearchgate.netmdpi.com Therefore, a significant area of future research should focus on its environmental fate and the development of effective remediation strategies.
Environmental Fate Modeling: Holistic environmental models can be used to predict the distribution, transport, and fate of this compound in various environmental compartments, including air, water, and soil. researchgate.netnih.gov These models can help to assess the potential for long-range transport and bioaccumulation. Understanding the photochemical transformation of nitrophenols in the atmosphere is also crucial. pnas.org
Remediation Strategies: Research into the bioremediation of halogenated nitroaromatic compounds is an active field. mdpi.comnih.govmdpi.comnih.govyoutube.comyoutube.com Microorganisms have been shown to degrade a variety of these pollutants. nih.govresearchgate.netnih.gov Future studies should investigate the potential for microbial degradation of this compound and identify the enzymatic pathways involved. nih.gov Mycoremediation, using fungi, also presents a promising and sustainable approach for the degradation of halogenated nitrophenols. mdpi.com
Potential remediation approaches are outlined in Table 3.
| Remediation Strategy | Description | Potential for this compound |
| Bioremediation | Use of microorganisms to break down pollutants into less harmful substances. nih.govresearchgate.netnih.govmdpi.comnih.govyoutube.comyoutube.com | Investigation of bacterial and fungal strains capable of degrading the compound. mdpi.comnih.gov |
| Phytoremediation | Use of plants to remove, degrade, or contain environmental contaminants. | Assessment of plant species for their ability to uptake and metabolize the compound. |
| Advanced Oxidation Processes (AOPs) | Chemical treatment procedures designed to remove organic materials in water and wastewater. | Evaluation of the effectiveness of techniques like ozonation or Fenton reactions. |
| Adsorption | Use of solid materials to bind the pollutant and remove it from a fluid phase. | Development of effective adsorbent materials for its removal from contaminated water. |
Table 3: Potential Remediation Strategies for this compound.
Emerging Methodologies for Sustainable Synthesis and Chemical Applications
The development of sustainable and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the adoption of green chemistry principles. google.com
Sustainable Synthesis: Traditional nitration reactions often use harsh reagents like concentrated nitric and sulfuric acids, leading to the generation of significant waste. nih.gov Emerging methodologies for the synthesis of nitro compounds focus on the use of solid-supported reagents, microwave-assisted reactions, and ionic liquids to create more sustainable processes. google.com For example, the use of solid acid catalysts can improve selectivity and reduce waste. researchgate.net
Potential Chemical Applications: The unique combination of functional groups in this compound suggests its potential as a versatile building block in organic synthesis. Halogenated nitrophenols are used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. mdpi.com The presence of both chloro and fluoro substituents could allow for selective nucleophilic substitution reactions, enabling the synthesis of complex molecules. rsc.orglibretexts.orgyoutube.comresearchgate.netyoutube.com
Future research could explore the use of this compound as a precursor for:
Novel Agrochemicals: The structural motifs present in the molecule are found in some pesticides. mdpi.com
Pharmaceutical Intermediates: Substituted phenols are common scaffolds in drug discovery.
Functional Materials: The nitro group can be reduced to an amino group, providing a route to functionalized anilines which are precursors to polymers and other materials.
The development of sustainable synthetic routes and the exploration of novel applications will be critical in defining the future role of this compound in chemical science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-fluoro-4-nitrophenol, and what intermediates are critical for optimizing yield?
- Methodology : The compound can be synthesized via sequential nitration and halogenation. For example, nitration of a fluorophenol precursor followed by selective chlorination (e.g., using Cl2 or SO2Cl2) under controlled temperatures (40–60°C) ensures regioselectivity. Key intermediates include 6-fluoro-4-nitrophenol, where purity (>95%) is critical to avoid side reactions .
- Data Note : Ashford’s Dictionary highlights similar nitrophenol derivatives synthesized via partial nitro reduction and chlorination, emphasizing oxygenated solvents for intermediate isolation .
Q. What physicochemical properties (e.g., solubility, melting point) are essential for experimental design?
- Solubility : Slightly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Kanto Reagents’ data on nitrophenol analogs suggest solubility profiles can guide solvent selection for recrystallization .
- Melting Point : While direct data for this compound is limited, analogs like 4-chloro-2-nitrophenol melt at 88–89°C, indicating thermal stability during handling .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Storage : Store at –20°C in airtight, light-resistant containers to prevent photodegradation. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
- Safety Protocols : Use PPE (gloves, respirators) and local exhaust ventilation. Waste must be segregated and treated by certified facilities due to nitro-group toxicity .
Q. Which analytical techniques are recommended for characterizing this compound?
- HPLC/UPLC : For purity assessment, using C18 columns with mobile phases like acetonitrile/water (0.1% formic acid).
- Spectroscopy : FT-IR (nitro-group stretching at ~1520 cm<sup>-1</sup>), <sup>19</sup>F NMR (δ –110 to –120 ppm for aromatic fluorine) .
Advanced Research Questions
Q. How can computational methods (e.g., QSPR, DFT) predict the reactivity of this compound in novel reactions?
- Approach : Use Quantum Chemistry-based QSPR models to correlate electronic properties (e.g., HOMO-LUMO gaps) with electrophilic substitution trends. CC-DPS’s neural network models for nitrophenols enable reactivity predictions for nitro-group reductions or aryl couplings .
- Case Study : DFT simulations of similar chloronitrophenols show meta-directing effects of fluorine, aiding in designing regioselective reactions .
Q. How can contradictions in reported melting points or spectral data be resolved?
- Troubleshooting : Cross-validate data using SciFinder’s "Substance Detail" module, which aggregates peer-reviewed melting points and spectral libraries (e.g., NIST). Discrepancies may arise from polymorphic forms or impurities .
- Example : 4-Nitrophenol’s melting point varies between 279°C (CAMEO) and 255–257°C (Kanto Reagents) due to hydration states .
Q. What thermodynamic data (e.g., ΔG, ΔH) inform the compound’s stability under reaction conditions?
- NIST Data : For analogs like 4-chlorophenol, ΔrH° = –45.2 kJ/mol and ΔrG° = –12.3 kJ/mol in aqueous phase, suggesting exothermic decomposition risks at elevated temperatures. Calorimetry (DSC) is recommended for stability profiling .
Q. What are the environmental degradation pathways, and how can they be monitored?
- Pathways : Photodegradation via UV exposure generates nitro radicals, while microbial degradation in soil produces chlorinated intermediates. LC-MS/MS with isotopically labeled standards (e.g., <sup>13</sup>C) tracks degradation products .
- Regulatory Insight : The CIR Panel emphasizes biodegradation studies for nitroaromatics due to bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
